molecular formula C11H23NO4 B13213312 tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate

Cat. No.: B13213312
M. Wt: 233.30 g/mol
InChI Key: AGBPZDGNXLNYHD-UHFFFAOYSA-N
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Description

tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate: is an organic compound that belongs to the class of aminooxy compounds These compounds are characterized by the presence of an aminooxy functional group (-ONH2) attached to a carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate typically involves the following steps:

    Formation of the aminooxy group: This can be achieved by reacting hydroxylamine with an appropriate carbonyl compound.

    Introduction of the tert-butyl ester group: This step often involves esterification reactions using tert-butyl alcohol and an acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, optimized for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminooxy group.

    Reduction: Reduction reactions can target the ester group, converting it to an alcohol.

    Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiols.

Major Products

    Oxidation: Products may include oximes or nitroso compounds.

    Reduction: Products may include alcohols or amines.

    Substitution: Products depend on the substituent introduced but may include various functionalized derivatives.

Scientific Research Applications

Chemistry

    Synthesis of Complex Molecules: The compound can be used as an intermediate in the synthesis of more complex organic molecules.

    Catalysis: It may serve as a ligand or catalyst in certain organic reactions.

Biology

    Bioconjugation: The aminooxy group can react with aldehydes and ketones, making it useful for bioconjugation techniques.

    Drug Development:

Medicine

    Diagnostic Tools: The compound may be used in the development of diagnostic reagents.

    Therapeutics: Potential use in the synthesis of therapeutic agents.

Industry

    Material Science: Applications in the development of new materials with specific properties.

    Agriculture: Potential use in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate involves its interaction with molecular targets through its functional groups. The aminooxy group can form stable adducts with carbonyl compounds, which can inhibit or modify the activity of enzymes and other proteins. The ester and methoxymethyl groups can also participate in various biochemical pathways, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-(aminooxy)-2-(hydroxymethyl)-3-methylbutanoate
  • tert-Butyl 2-(aminooxy)-2-(ethoxymethyl)-3-methylbutanoate
  • tert-Butyl 2-(aminooxy)-2-(propoxymethyl)-3-methylbutanoate

Uniqueness

The unique combination of the aminooxy, methoxymethyl, and tert-butyl ester groups in tert-Butyl 2-(aminooxy)-2-(methoxymethyl)-3-methylbutanoate provides it with distinct chemical properties and reactivity. This makes it particularly useful in specific synthetic and research applications where these functional groups are advantageous.

Properties

Molecular Formula

C11H23NO4

Molecular Weight

233.30 g/mol

IUPAC Name

tert-butyl 2-aminooxy-2-(methoxymethyl)-3-methylbutanoate

InChI

InChI=1S/C11H23NO4/c1-8(2)11(16-12,7-14-6)9(13)15-10(3,4)5/h8H,7,12H2,1-6H3

InChI Key

AGBPZDGNXLNYHD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(COC)(C(=O)OC(C)(C)C)ON

Origin of Product

United States

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